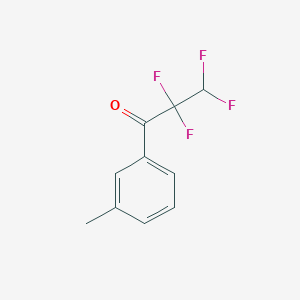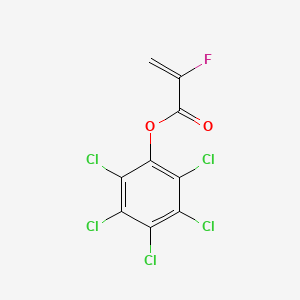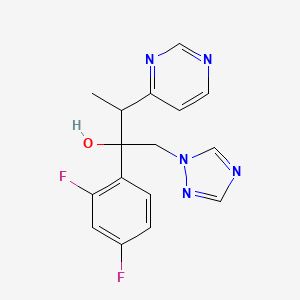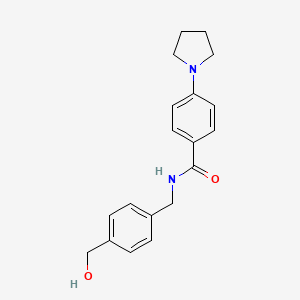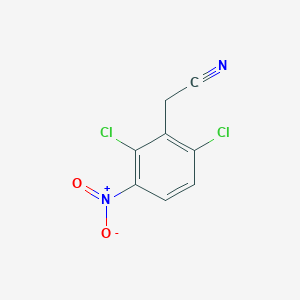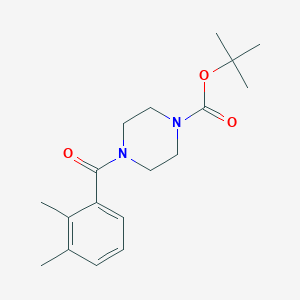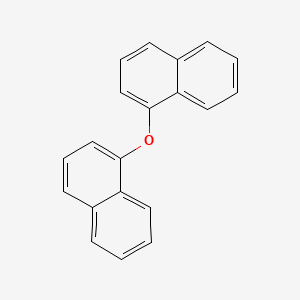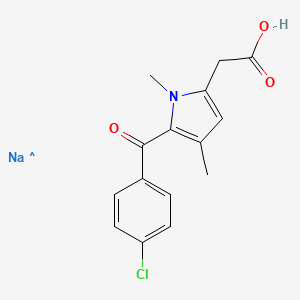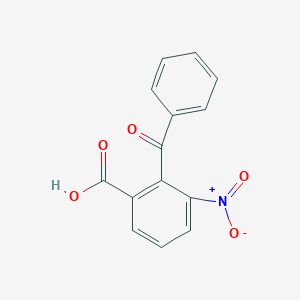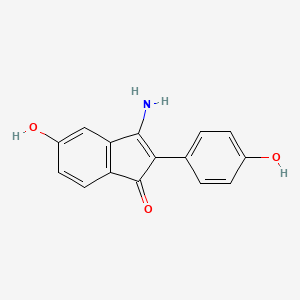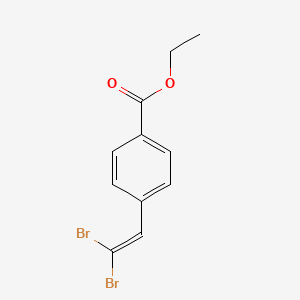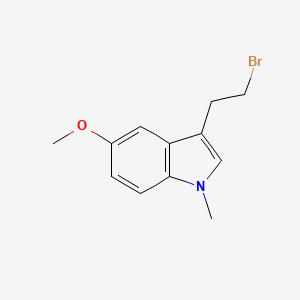
3-(2-Bromoethyl)-5-methoxy-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-5-methoxy-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromoethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-5-methoxy-1-methylindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-1-methyl-1H-indole.
Bromination: The 3-position of the indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-bromoethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-5-methoxy-1-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3-(2-Bromoethyl)-5-methoxy-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5-methoxy-1-methylindole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
5-Methoxy-1-methyl-1H-indole: Lacks the bromoethyl group at the 3-position.
Uniqueness
The presence of the bromoethyl group at the 3-position of the indole ring makes 3-(2-Bromoethyl)-5-methoxy-1-methylindole unique. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research applications.
Properties
CAS No. |
185558-16-1 |
|---|---|
Molecular Formula |
C12H14BrNO |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
3-(2-bromoethyl)-5-methoxy-1-methylindole |
InChI |
InChI=1S/C12H14BrNO/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
QZCLOSCVRVVIJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

